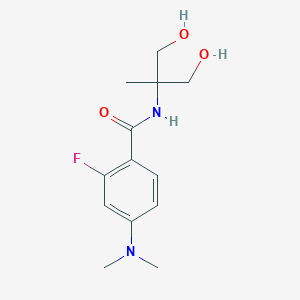![molecular formula C18H19N3O3 B7662862 N-[3-(1-ethylimidazol-2-yl)phenyl]-5-(methoxymethyl)furan-2-carboxamide](/img/structure/B7662862.png)
N-[3-(1-ethylimidazol-2-yl)phenyl]-5-(methoxymethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(1-ethylimidazol-2-yl)phenyl]-5-(methoxymethyl)furan-2-carboxamide, commonly known as EIMAF, is a novel compound that has gained significant attention in the field of pharmaceutical research. EIMAF belongs to the class of furan carboxamide derivatives and has shown promising results in various preclinical studies.
Mechanism of Action
The mechanism of action of EIMAF is not fully understood. However, it is believed that EIMAF exerts its anticancer effects by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. In addition, EIMAF has been shown to induce apoptosis in cancer cells by activating the caspase pathway. The anti-inflammatory effects of EIMAF are believed to be mediated by the inhibition of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. The neuroprotective effects of EIMAF are believed to be mediated by the activation of the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects
EIMAF has been shown to have significant biochemical and physiological effects in various preclinical studies. In a study conducted on rats, EIMAF was found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, EIMAF was also found to reduce the levels of oxidative stress markers such as MDA and ROS. EIMAF has also been shown to inhibit the proliferation of cancer cells and induce apoptosis by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
One of the advantages of EIMAF is its broad range of potential applications in various fields such as cancer research, inflammation research, and neuroprotection research. In addition, EIMAF has shown promising results in various preclinical studies, indicating its potential as a therapeutic agent. However, one of the limitations of EIMAF is its complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for the research on EIMAF. One of the potential applications of EIMAF is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, EIMAF could also be explored as a potential therapeutic agent for other inflammatory diseases such as arthritis and asthma. Further research is also needed to fully understand the mechanism of action of EIMAF and its potential applications in various fields of research.
Synthesis Methods
The synthesis of EIMAF involves a multi-step process that includes the reaction of 2-furoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-(1-ethylimidazol-2-yl) aniline to form the intermediate. The final step involves the reaction of the intermediate with paraformaldehyde in the presence of sodium methoxide to form EIMAF.
Scientific Research Applications
EIMAF has shown potential in various preclinical studies as an anticancer agent, an anti-inflammatory agent, and a neuroprotective agent. In a study conducted on human breast cancer cells, EIMAF was found to inhibit cell proliferation and induce cell death. Another study conducted on rats showed that EIMAF has anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines. In addition, EIMAF has also shown neuroprotective effects in a study conducted on mice by reducing the levels of oxidative stress markers.
Properties
IUPAC Name |
N-[3-(1-ethylimidazol-2-yl)phenyl]-5-(methoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-3-21-10-9-19-17(21)13-5-4-6-14(11-13)20-18(22)16-8-7-15(24-16)12-23-2/h4-11H,3,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEIKNABFSKUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2=CC(=CC=C2)NC(=O)C3=CC=C(O3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(4-Chloro-3-methoxybenzoyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one](/img/structure/B7662797.png)

![2,3,6-trifluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7662806.png)

![3-bromo-5-methyl-N-[2-(methylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B7662813.png)
![7-Chloro-2-[[3-chloro-2-(methoxymethyl)anilino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7662817.png)
![2-acetamido-N-[(1-pyridin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7662825.png)

![[4-(2-Methoxyphenyl)piperazin-1-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone](/img/structure/B7662835.png)
![3-bromo-5-methyl-N-[3-oxo-3-(propylamino)propyl]benzamide](/img/structure/B7662844.png)
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]-(2-phenyl-1,3-oxazol-4-yl)methanone](/img/structure/B7662854.png)

![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]-(3-methyl-1,2-thiazol-4-yl)methanone](/img/structure/B7662872.png)
![1-[3-Chloro-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7662880.png)
